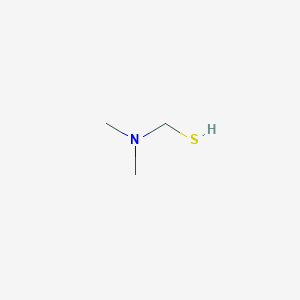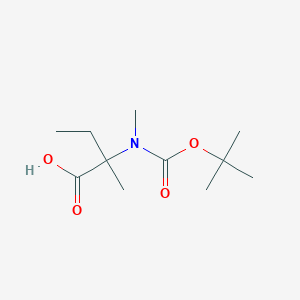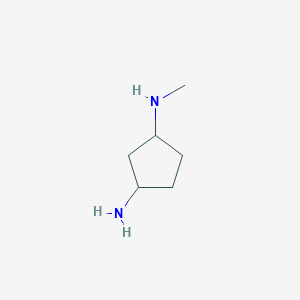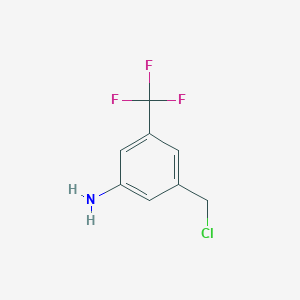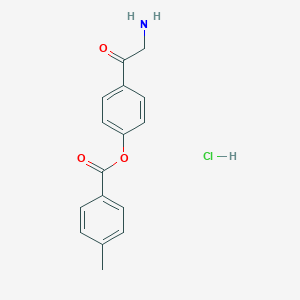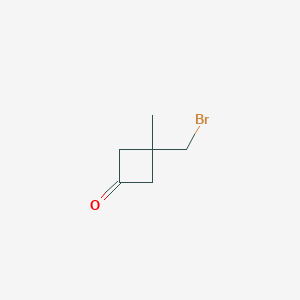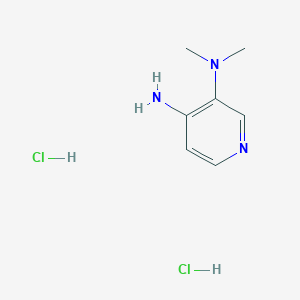
N3,N3-dimethylpyridine-3,4-diamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N3,N3-dimethylpyridine-3,4-diamine dihydrochloride: is a chemical compound with the molecular formula C7H12ClN3 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N3,N3-dimethylpyridine-3,4-diamine dihydrochloride can be achieved through the reaction of pyridine with methyl chloride in an appropriate solvent. The reaction proceeds to form N,N′-dimethylpyridine, which is then subjected to a reduction reaction to yield N3,N3-dimethylpyridine-3,4-diamine .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where pyridine and methyl chloride are reacted under controlled conditions. The intermediate product, N,N′-dimethylpyridine, is then reduced using suitable reducing agents to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: N3,N3-dimethylpyridine-3,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.
Major Products Formed:
Oxidation: N-oxides of N3,N3-dimethylpyridine-3,4-diamine.
Reduction: Simpler amine derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N3,N3-dimethylpyridine-3,4-diamine dihydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new chemical reactions.
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological molecules. It is also used in the synthesis of biologically active compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. It is studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which N3,N3-dimethylpyridine-3,4-diamine dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in chemical reactions or biological systems.
Comparación Con Compuestos Similares
N,N′-dimethylpyridine: An intermediate in the synthesis of N3,N3-dimethylpyridine-3,4-diamine dihydrochloride.
Pyridine: The parent compound from which this compound is derived.
N3,N3-dimethylpyridine-2,4-diamine: A structural isomer with different chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C7H13Cl2N3 |
|---|---|
Peso molecular |
210.10 g/mol |
Nombre IUPAC |
3-N,3-N-dimethylpyridine-3,4-diamine;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c1-10(2)7-5-9-4-3-6(7)8;;/h3-5H,1-2H3,(H2,8,9);2*1H |
Clave InChI |
NTCHUSNUVVPKCZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=CN=C1)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


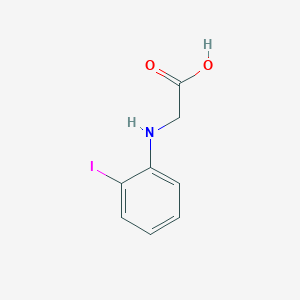
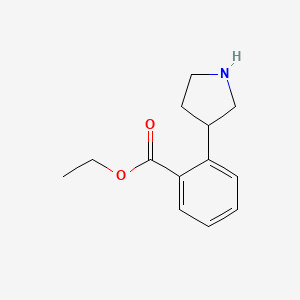
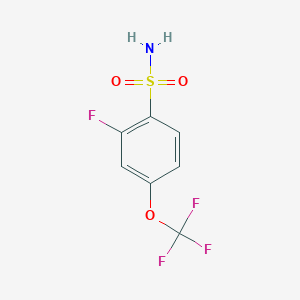
![methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride](/img/structure/B13515412.png)
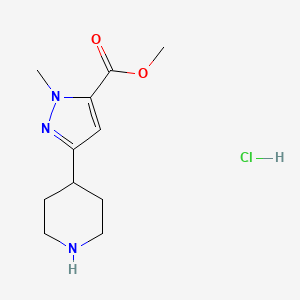
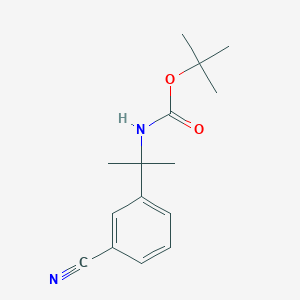
amino}-2,2-difluoropropanoate](/img/structure/B13515419.png)
